molecular formula C9H5F2N3OS B2980594 N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-32-0

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2980594
CAS No.: 341965-32-0
M. Wt: 241.22
InChI Key: RGPBGTIJVQMQKZ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Safety and Hazards

“N-(3,4-Difluorophenyl) 3-boronobenzamide” is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-difluoroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as manganese dioxide, to yield the desired thiadiazole compound . The reaction conditions often include the use of dry solvents like dichloromethane and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and electrophiles like halogens. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of dry solvents to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds. These products can have different chemical and physical properties, making them useful for various applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPBGTIJVQMQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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